2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, two fluorine atoms, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 2-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process and reduces the number of purification steps required. This method involves the direct reaction of the starting materials in a single reaction vessel, often using catalysts and optimized reaction conditions to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Conversion to 2-chloro-N-(2,4-difluorophenyl)-4-aminobenzamide.
Oxidation: Formation of oxidized derivatives of the benzamide structure.
Scientific Research Applications
2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the nitro group allows it to participate in redox reactions, while the chloro and fluorine atoms contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
- 2-chloro-N-(2,4-difluorophenyl)nicotinamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2N2O3/c14-10-6-8(18(20)21)2-3-9(10)13(19)17-12-4-1-7(15)5-11(12)16/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTCUTQGUVJVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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